N-(4-methylphenyl)-2-({5-(pyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(4-METHYLPHENYL)-2-({5-(4-PYRIDINYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-({5-(4-PYRIDINYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-2-({5-(4-PYRIDINYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-METHYLPHENYL)-2-({5-(4-PYRIDINYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-({5-(4-PYRIDINYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl Chitosan: A biocompatible hydrogel with applications in drug delivery and tissue engineering.
Ringer’s Lactate Solution: A mixture of electrolytes used in medical treatments.
Uniqueness
N-(4-METHYLPHENYL)-2-({5-(4-PYRIDINYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of structural features, including the triazole ring, pyridine ring, and trifluoromethyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18F3N5OS |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[5-pyridin-4-yl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H18F3N5OS/c1-15-5-7-18(8-6-15)28-20(32)14-33-22-30-29-21(16-9-11-27-12-10-16)31(22)19-4-2-3-17(13-19)23(24,25)26/h2-13H,14H2,1H3,(H,28,32) |
InChI Key |
QMEQWSJFHKVUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=NC=C4 |
Origin of Product |
United States |
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